molecular formula C25H18ClN3O B11989797 N'-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide

N'-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11989797
M. Wt: 411.9 g/mol
InChI Key: FQNKXRZCAOLXES-HCLFYSKESA-N
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Description

N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring, a phenyl group, and a chloro-substituted propenylidene moiety. Its molecular formula is C24H17ClN4O, and it has a molecular weight of approximately 412.87 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 2-chloro-3-phenyl-2-propenal. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro group in the propenylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes or by binding to specific enzymes or receptors.

Comparison with Similar Compounds

N’-(2-Chloro-3-phenyl-2-propenylidene)-2-phenyl-4-quinolinecarbohydrazide can be compared with other similar compounds, such as:

    N’-(2-Chloro-3-phenyl-2-propenylidene)nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety instead of a quinoline ring.

    N’-(2-Chloro-3-phenyl-2-propenylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring instead of a quinoline ring.

    N’-(2-Chloro-3-phenyl-2-propenylidene)-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: Features a methoxy-naphthyl group in place of the quinoline ring.

These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C25H18ClN3O

Molecular Weight

411.9 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H18ClN3O/c26-20(15-18-9-3-1-4-10-18)17-27-29-25(30)22-16-24(19-11-5-2-6-12-19)28-23-14-8-7-13-21(22)23/h1-17H,(H,29,30)/b20-15-,27-17+

InChI Key

FQNKXRZCAOLXES-HCLFYSKESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)\Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)Cl

Origin of Product

United States

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